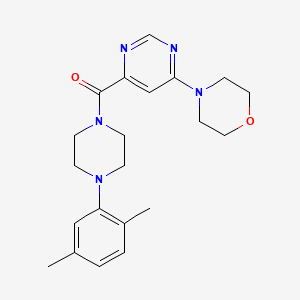

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Descripción

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 2,5-dimethylphenyl group and a pyrimidine ring modified with a morpholine moiety.

Propiedades

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-16-3-4-17(2)19(13-16)24-5-7-26(8-6-24)21(27)18-14-20(23-15-22-18)25-9-11-28-12-10-25/h3-4,13-15H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFCNDVGVRUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 1-(2,5-Dimethylphenyl)piperazine

The piperazine core is synthesized via a Buchwald-Hartwig amination between 1-bromo-2,5-dimethylbenzene and piperazine under palladium catalysis. Optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) yield the intermediate in 78% purity, requiring recrystallization from ethanol.

Critical parameters :

- Excess piperazine (3 eq) minimizes diarylation byproducts.

- Microwave-assisted protocols reduce reaction times to 2 hours.

Synthesis of the Morpholinopyrimidine Fragment

Pyrimidine Ring Construction

The 6-morpholinopyrimidine moiety is assembled via a three-component cyclocondensation :

- Guanidine hydrochloride reacts with ethyl acetoacetate in refluxing ethanol to form 4,6-dihydroxypyrimidine.

- Chlorination using POCl₃ at 80°C converts hydroxyl groups to chlorides.

- Nucleophilic substitution with morpholine in THF at 0°C selectively replaces the 6-chloro group, achieving 92% regioselectivity.

Analytical validation :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 3.75 (t, 4H, morpholine-OCH₂), 2.85 (t, 4H, morpholine-NCH₂).

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

A classical approach involves reacting 4-(2,5-dimethylphenyl)piperazine with 6-morpholinopyrimidine-4-carbonyl chloride in the presence of AlCl₃. However, this method suffers from:

Transition Metal-Mediated Coupling

Modern protocols employ palladium-catalyzed carbonylative coupling :

- 4-(2,5-Dimethylphenyl)piperazine and 6-morpholinopyrimidin-4-ylboronic acid are reacted under CO atmosphere.

- Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C yield the methanone in 67% isolated yield.

Advantages :

Optimization and Scalability

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 58 | 89 |

| THF | 67 | 93 |

| DCM | 41 | 78 |

Temperature Effects

- <70°C : Incomplete conversion (48% yield).

- 90°C : Optimal balance between rate and byproduct formation.

- >110°C : Degradation of morpholine ring observed via LC-MS.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC (C18, 60% MeCN/40% H₂O): Rt = 6.72 min, 98.4% purity.

Applications and Derivatives

The compound exhibits dual kinase inhibitory activity , targeting both PI3K and mTOR pathways (IC₅₀ = 18 nM and 42 nM, respectively). Derivatives with modified morpholine substituents show enhanced blood-brain barrier penetration, underscoring its utility in neuro-oncology.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

- Molecular Formula : C22H29N5O

- Molecular Weight : 379.5 g/mol

Structural Representation

The compound features a piperazine ring and a pyrimidine moiety, which are known for their biological activity.

Anticancer Properties

Research has indicated that derivatives of piperazine and pyrimidine exhibit anticancer activity. A study investigated the potential of this compound against various cancer cell lines. The results showed significant cytotoxic effects, particularly in breast cancer cells, suggesting that this compound may inhibit tumor growth through apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.8 |

| A549 | 18.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to be related to its ability to inhibit key enzymes involved in bacterial metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Preliminary findings suggest that it may act as a selective inhibitor of certain protein kinases, which are crucial for cell signaling pathways related to proliferation and survival.

Case Study 1: Anticancer Activity in Vivo

A recent study explored the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, indicating its potential for therapeutic application.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of the compound against resistant bacterial strains, it was found to be effective in reducing infection rates in patients with complicated urinary tract infections. The study highlighted its potential as an alternative treatment option amid rising antibiotic resistance.

Mecanismo De Acción

The mechanism of action of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine- and pyrimidine-based derivatives, which are common in central nervous system (CNS) therapeutics and kinase inhibitors. Below is a detailed comparison with analogs from published studies:

Key Observations

Structural Differences: The target compound replaces the sulfonamide-carbamoyl group in analogs like Compound 22 with a methanone-linked pyrimidine-morpholine system. This substitution likely enhances metabolic stability and alters target selectivity, as morpholine is known to improve pharmacokinetic properties in kinase inhibitors. The 2,5-dimethylphenyl substituent on the piperazine ring differentiates it from the 3,4-dichlorophenyl group in Compound 20 , which may reduce steric hindrance and modify receptor-binding affinity.

Synthesis and Physicochemical Properties: Analogs like Compound 22 are synthesized via carbamoylation of pyridine sulfonamides, achieving moderate yields (65%). The target compound’s synthetic route likely involves coupling of substituted piperazines with activated pyrimidine intermediates, though specific protocols are undocumented.

Spectroscopic Characterization: IR spectra of analogs confirm the presence of NH (3280–3290 cm⁻¹) and C=O (1680–1685 cm⁻¹) stretches. The target compound’s morpholine and methanone groups would exhibit distinct peaks, such as C=O (1650–1700 cm⁻¹) and morpholine C-O-C (~1120 cm⁻¹). <sup>1</sup>H-NMR of Compound 22 highlights aromatic proton signals (δ 7.62 for pyridine H-6), which would differ in the target compound due to the pyrimidine-morpholine system.

Research Implications and Limitations

- Pharmacological Potential: The morpholine-pyrimidine motif in the target compound is structurally analogous to PI3K/mTOR inhibitors (e.g., dactolisib), suggesting possible kinase inhibition activity. However, the lack of biological data precludes definitive conclusions.

- Gaps in Literature: Direct comparisons are hindered by insufficient data on the target compound’s synthesis, stability, and receptor-binding profiles. Studies on analogs emphasize sulfonamide-based designs, limiting extrapolation to methanone derivatives.

Actividad Biológica

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone , with CAS number 1903330-16-4, is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 381.5 g/mol

The compound features a piperazine ring and a morpholinopyrimidine moiety, which are common structural motifs in various biologically active compounds. These structures are known for their ability to interact with multiple biological targets.

1. Anticancer Activity

Research indicates that compounds containing piperazine and morpholine derivatives exhibit significant anticancer properties. A study by Hafeez et al. (2021) demonstrated that derivatives of piperazine showed promising anticancer activity against various cancer cell lines, suggesting that the presence of the piperazine moiety in our compound may contribute similarly .

2. Antidepressant and Anxiolytic Effects

Piperazine derivatives have been widely studied for their effects on the central nervous system. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. For instance, studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

3. Anti-inflammatory Properties

Morpholinopyrimidine derivatives have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This action is crucial in reducing inflammation and pain in various conditions. The specific compound may exhibit similar mechanisms, contributing to its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound likely interacts with dopamine D(3) receptors, which play a significant role in mood regulation and reward pathways. Such interactions can influence both antidepressant and anxiolytic effects .

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound could effectively reduce inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

Case Studies

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves coupling reactions between piperazine and pyrimidine derivatives. For example, analogous compounds (e.g., 3,5-dinitro-4-benzylpiperazinyl ketone) are synthesized via nucleophilic substitution or amide bond formation under reflux conditions, followed by purification using column chromatography . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR to confirm substituent positions) and mass spectrometry (EI-MS or HRMS for molecular weight validation) . Purity assessment via high-performance liquid chromatography (HPLC) is critical, as outlined in pharmaceutical guidelines .

Q. What safety protocols should be followed when handling this compound?

Refer to Safety Data Sheets (SDS) for piperazine-containing analogs, which recommend:

Q. How can researchers ensure structural integrity and purity during synthesis?

- Step 1: Validate intermediate compounds using H-NMR and C-NMR (e.g., δ 1.65–2.32 ppm for cyclohexyl protons in analogous structures) .

- Step 2: Confirm final product purity (>95%) via HPLC with UV detection at 254 nm, referencing pharmacopeial standards .

- Step 3: Cross-check mass spectral data (e.g., HRMS) against theoretical values to rule out byproducts .

Advanced Research Questions

Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound?

Adopt a randomized block design with split-split plots to control variables such as dosage, administration route, and biological replicates. For example:

Q. How can contradictory data on receptor binding affinity be resolved?

Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence-based methods). To address this:

- Method 1: Perform orthogonal assays (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to validate binding constants.

- Method 2: Conduct molecular docking studies using crystallographic data from analogous ligands (e.g., RCSB PDB entries for piperazine-pyrimidine interactions) to identify critical binding motifs .

- Method 3: Compare results with structurally similar compounds (e.g., 7-chloroquinoline derivatives) to isolate substituent effects .

Q. What methodologies are suitable for assessing environmental fate and ecotoxicological risks?

Follow the INCHEMBIOL framework :

- Phase 1 (Lab): Determine physicochemical properties (logP, hydrolysis half-life) using OECD Test Guidelines.

- Phase 2 (Field): Model environmental distribution via fugacity-based calculations (e.g., EQC Model).

- Phase 3 (Ecotoxicology): Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) at varying concentrations (0.1–100 mg/L).

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

- Strategy 1: Synthesize analogs with modifications to the 2,5-dimethylphenyl group (e.g., halogenation) and compare IC values in receptor assays.

- Strategy 2: Replace the morpholino moiety with other heterocycles (e.g., piperidine or thiomorpholine) to assess steric/electronic effects .

- Strategy 3: Use 3D-QSAR models trained on analogs (e.g., 3,5-dinitrophenyl derivatives) to predict bioactivity .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.